5-(Hydroxymethyl)isoxazole-3-carboxylic acid

Vue d'ensemble

Description

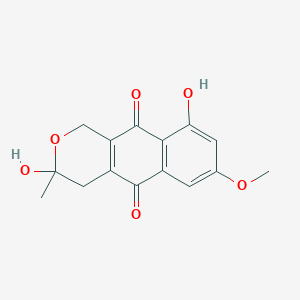

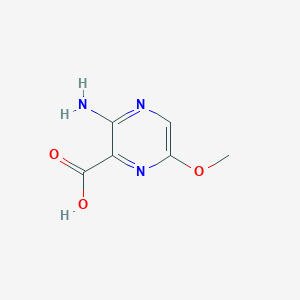

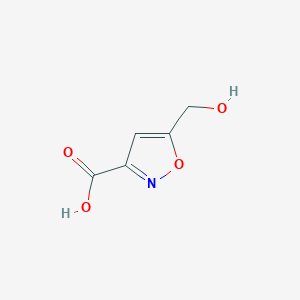

“5-(Hydroxymethyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C5H5NO4 . It belongs to the class of compounds known as isoxazoles, which are electron-rich azoles with an oxygen atom next to the nitrogen .

Molecular Structure Analysis

The molecular structure of “5-(Hydroxymethyl)isoxazole-3-carboxylic acid” consists of a five-membered isoxazole ring with a hydroxymethyl group at the 5th position and a carboxylic acid group at the 3rd position .Physical And Chemical Properties Analysis

The molecular weight of “5-(Hydroxymethyl)isoxazole-3-carboxylic acid” is 143.1 . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Conversion to Furan Derivatives and Sustainable Material Production

5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-(Hydroxymethyl)isoxazole-3-carboxylic acid, have been highlighted for their potential in sustainable material production. Derived from plant biomass, these compounds offer a renewable alternative to non-renewable hydrocarbon sources. They serve as precursors for producing a range of materials, including monomers, polymers, fuels, and functional materials, showcasing their versatility and importance in green chemistry and sustainability efforts. The advancements in synthesizing HMF from renewable resources and its application in creating sustainable materials have been extensively reviewed, underscoring the potential for these compounds to play a significant role in the chemistry of the future (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Evaluation of Isoxazolone Derivatives

Isoxazolone derivatives, including 5-(Hydroxymethyl)isoxazole-3-carboxylic acid, have been recognized for their significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing various heterocycles and possess noteworthy antioxidant properties. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a class of isoxazolone derivatives, through environmentally friendly procedures highlights their potential in pharmaceutical applications. These derivatives' antioxidant capabilities contribute to their medicinal value, offering insights into the development of novel therapeutics and functional materials (Laroum, Boulcina, Bensouici, & Debache, 2019).

Misidentification Issues and Spectroscopic Study

The complexity of identifying 5-(Hydroxymethyl)isoxazole-3-carboxylic acid and its distinction from similar compounds such as kojic acid and flufuran has been a subject of study. A comparative spectroscopic analysis has revealed the critical differences and misidentification issues between these compounds, providing a foundation for accurate identification and utilization in various scientific applications. This research underscores the importance of precise characterization and understanding of chemical compounds in advancing scientific knowledge and applications (DellaGreca, De Tommaso, Salvatore, Nicoletti, Becchimanzi, Iuliano, & Andolfi, 2019).

Orientations Futures

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future directions for “5-(Hydroxymethyl)isoxazole-3-carboxylic acid” could involve exploring its potential applications in drug discovery and development.

Propriétés

IUPAC Name |

5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMFJMDJPVEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429015 | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)isoxazole-3-carboxylic acid | |

CAS RN |

139297-56-6 | |

| Record name | 5-(Hydroxymethyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139297-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.